molecular formula C10H10BrN3O B12859430 2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B12859430
M. Wt: 268.11 g/mol
InChI Key: QGHAJFGOQIOVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a bromophenyl group

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like EGFR, BRAF V600E, and VEGFR-2, which are involved in cell proliferation and survival . The compound binds to these enzymes, blocking their activity and leading to reduced cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development.

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-4,5-dihydro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHAJFGOQIOVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(NC1=O)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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